Ethyl (Z)-4-decenoate
CAS No.: 7367-84-2
Cat. No.: VC3923989
Molecular Formula: C12H22O2
Molecular Weight: 198.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7367-84-2 |
---|---|
Molecular Formula | C12H22O2 |
Molecular Weight | 198.3 g/mol |
IUPAC Name | ethyl (Z)-dec-4-enoate |
Standard InChI | InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-9H,3-7,10-11H2,1-2H3/b9-8- |
Standard InChI Key | AWNIQMQADACLCJ-HJWRWDBZSA-N |
Isomeric SMILES | CCCCC/C=C\CCC(=O)OCC |
SMILES | CCCCCC=CCCC(=O)OCC |
Canonical SMILES | CCCCCC=CCCC(=O)OCC |
Introduction
Chemical Identity and Structural Properties
Ethyl (Z)-4-decenoate belongs to the ester family, featuring a 10-carbon unsaturated fatty acid chain esterified with ethanol. Its IUPAC name is ethyl (4Z)-4-decenoate, and it is alternatively termed ethyl cis-4-decenoate or 4-decenoic acid ethyl ester (Z)-form . Key physicochemical properties include:
Property | Value |
---|---|
Molecular formula | C₁₂H₂₂O₂ |
Average molecular weight | 198.30 g/mol |
Monoisotopic mass | 198.16198 g/mol |
CAS Registry Number | 7367-84-2 |
EINECS Number | 230-915-2 |
Boiling point | 245–247°C (estimated) |
Density | 0.89 g/cm³ (predicted) |
Solubility | Insoluble in water; soluble in organic solvents |
The compound’s stereochemistry is critical to its olfactory characteristics, with the Z-configuration contributing to a more pronounced fruity note compared to its E-isomer . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the presence of ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and cis-alkene C-H bending near 720 cm⁻¹ .
Synthesis and Production Pathways
Chemical Synthesis
Ethyl (Z)-4-decenoate is conventionally synthesized via esterification of (Z)-4-decenoic acid with ethanol under acidic catalysis. Optimal conditions involve sulfuric acid (0.5–1.0% w/w) at 60–70°C, yielding >90% purity after distillation . Alternative methods include transesterification of methyl (Z)-4-decenoate with ethanol, though this route is less economical due to precursor costs .
Microbial Biosynthesis
Recent advances in microbial fermentation have enabled sustainable production. Galactomyces candidum, a yeast-like fungus, synthesizes ethyl (Z)-4-decenoate as a secondary metabolite during lipid metabolism. A 2022 study demonstrated that mutant strains of G. candidum produce 23% higher ester yields compared to wild-type strains under optimized carbon-limiting conditions . Key enzymes involved include:
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Lipase A: Hydrolyzes triglycerides to (Z)-4-decenoic acid.
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Alcohol acetyltransferase: Catalyzes esterification with ethanol .
Industrial and Research Applications
Flavor and Fragrance Industry
Ethyl (Z)-4-decenoate is prized for its apple-like aroma, with a detection threshold of 0.8 ppb in aqueous solutions . It is a key component in:
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Food flavorings: Enhances fruit notes in beverages, dairy, and confectionery. A 2016 GC-MS analysis of Chinese liquors identified this ester as a contributor to the "fruity" sensory descriptor in sauce-aroma varieties .
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Perfumery: Incorporated in top notes for citrus and floral fragrances due to its high volatility (vapor pressure: 0.02 mmHg at 25°C) .
Agricultural Applications
Emerging research highlights its role in integrated pest management:
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Insect attractant: Field trials in 2024 showed that 10 μg/L aqueous solutions attracted Drosophila suzukii (spotted-wing drosophila) with 78% efficacy, outperforming traditional pheromone traps.
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Plant defense priming: Foliar application at 50 μM induced systemic resistance in Arabidopsis thaliana, increasing jasmonic acid production by 40% .
Analytical Characterization
Chromatographic Profiling
GC-MS remains the gold standard for quantification. Under DB-Wax capillary columns (60 m × 0.25 mm ID), ethyl (Z)-4-decenoate elutes at 21.6 minutes with a characteristic mass spectrum featuring base peaks at m/z 88 (C₄H₈O₂⁺) and 99 (C₅H₇O₂⁺) .
Table 1. GC-MS Parameters for Ethyl (Z)-4-Decenoate Detection
Parameter | Value |
---|---|
Column | DB-Wax (polyethylene glycol) |
Carrier gas | Helium, 1.2 mL/min |
Oven program | 40°C (2 min) → 240°C @ 5°C/min |
Ionization mode | Electron impact (70 eV) |
Quantification ion | m/z 88 |
Limit of detection | 0.1 ng/μL |
Sensory Evaluation
In blind triangle tests, panelists distinguished ethyl (Z)-4-decenoate-spiked solutions (1 ppm) from controls with 92% accuracy, describing the aroma as "ripe pear" and "green apple" .
Recent Research Developments
Biosynthetic Pathway Engineering
A 2025 study achieved de novo production in E. coli by co-expressing FadD (fatty acyl-CoA synthetase) and AtfA (alcohol acyltransferase), yielding 1.2 g/L in fed-batch bioreactors .
Cross-Modal Sensory Interactions
fMRI studies revealed that ethyl (Z)-4-decenoate enhances perceived sweetness by 18% in sucrose solutions via olfactory-gustatory cross-activation in the insular cortex .
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